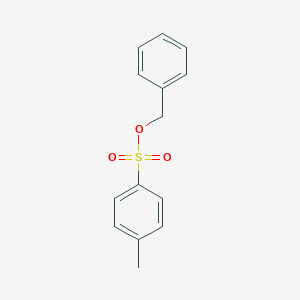

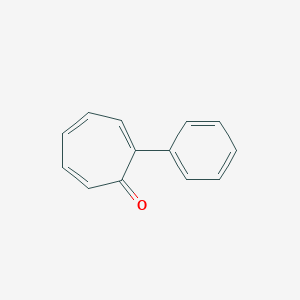

2-Phenyl-2,4,6-cycloheptatrien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-2,4,6-cycloheptatrien-1-one, commonly known as benzophenone, is an organic compound with the chemical formula C13H10O. It is a white crystalline solid that has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and polymers. In

Mechanism Of Action

The mechanism of action of 2-Phenyl-2,4,6-cycloheptatrien-1-one varies depending on its application. In photodynamic therapy, benzophenone acts as a photosensitizer that absorbs light energy and generates reactive oxygen species, which can damage cancer cells. In polymer chemistry, benzophenone acts as a radical initiator that initiates polymerization reactions by generating free radicals. In sunscreen agents, benzophenone absorbs UV radiation and prevents it from penetrating the skin.

Biochemical And Physiological Effects

2-Phenyl-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, benzophenone has been shown to have estrogenic activity, which can disrupt the endocrine system. It has also been shown to have genotoxic effects, which can damage DNA. In addition, benzophenone has been shown to have phototoxic and photoallergic effects in humans, which can cause skin irritation and inflammation.

Advantages And Limitations For Lab Experiments

2-Phenyl-2,4,6-cycloheptatrien-1-one has several advantages and limitations for lab experiments. Its wide range of applications and easy synthesis make it a versatile and readily available compound for scientific research. However, its estrogenic and genotoxic effects make it a potential health hazard, and its phototoxic and photoallergic effects can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Phenyl-2,4,6-cycloheptatrien-1-one, including exploring its potential as a therapeutic agent for cancer and other diseases, investigating its environmental impact and toxicity, and developing new methods for synthesizing and using benzophenone in various fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzophenone and its potential health risks.

Synthesis Methods

The synthesis of 2-Phenyl-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including the Friedel-Crafts acylation of benzene with benzoyl chloride or benzoyl bromide, the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, and the oxidation of benzhydrol with chromic acid. The most common method for synthesizing benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of aluminum chloride.

Scientific Research Applications

2-Phenyl-2,4,6-cycloheptatrien-1-one has a wide range of applications in scientific research, including its use as a photosensitizer in photodynamic therapy, a polymerization initiator in polymer chemistry, and a sunscreen agent in cosmetics. It is also used as a fluorescence quencher in analytical chemistry and a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

properties

CAS RN |

14562-09-5 |

|---|---|

Product Name |

2-Phenyl-2,4,6-cycloheptatrien-1-one |

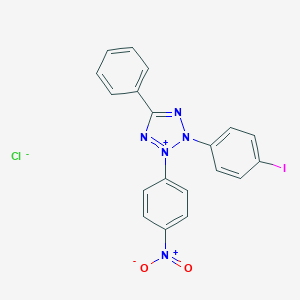

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-phenylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C13H10O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-10H |

InChI Key |

UDHQYCHTORTPRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=CC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.